molecular formula C6H13NO2S B3332491 2,6-Dimethylthiomorpholine 1,1-dioxide CAS No. 89999-99-5

2,6-Dimethylthiomorpholine 1,1-dioxide

Cat. No.: B3332491
CAS No.: 89999-99-5
M. Wt: 163.24
InChI Key: IVAHBNJMLRBLJM-UHFFFAOYSA-N
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Description

2,6-Dimethylthiomorpholine 1,1-dioxide is an organic compound with the molecular formula C6H13NO2S and a molecular weight of 163.24 g/mol It is a derivative of thiomorpholine, characterized by the presence of two methyl groups at the 2 and 6 positions and a sulfone group at the 1,1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,6-Dimethylthiomorpholine 1,1-dioxide typically involves the oxidation of thiomorpholine derivatives. One common method includes the use of potassium permanganate as an oxidizing agent. The reaction proceeds by adding potassium permanganate portionwise to a solution of thiomorpholine amino protecting compound, resulting in the formation of the desired sulfone . The reaction conditions are carefully controlled to ensure complete oxidation while avoiding excessive heat release, which can be hazardous .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization or distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylthiomorpholine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Scientific Research Applications

2,6-Dimethylthiomorpholine 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethylthiomorpholine 1,1-dioxide involves its interaction with molecular targets and pathways. The sulfone group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound may interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine: The parent compound without the methyl and sulfone groups.

    2,6-Dimethylthiomorpholine: Lacks the sulfone group, providing a comparison of the effects of oxidation state.

    Thiomorpholine 1,1-dioxide: Similar structure but without the methyl groups.

Uniqueness

2,6-Dimethylthiomorpholine 1,1-dioxide is unique due to the presence of both methyl groups and the sulfone group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,6-dimethyl-1,4-thiazinane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-5-3-7-4-6(2)10(5,8)9/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVAHBNJMLRBLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(S1(=O)=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethylthiomorpholine 1,1-dioxide
Reactant of Route 2
2,6-Dimethylthiomorpholine 1,1-dioxide
Reactant of Route 3
2,6-Dimethylthiomorpholine 1,1-dioxide
Reactant of Route 4
2,6-Dimethylthiomorpholine 1,1-dioxide
Reactant of Route 5
2,6-Dimethylthiomorpholine 1,1-dioxide
Reactant of Route 6
2,6-Dimethylthiomorpholine 1,1-dioxide

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